

Go6976 (CAS Number 136194-77-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Go6976

Cat. No.: B1671985

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For Researchers, Scientists, and Drug Development Professionals

Go6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating significant therapeutic potential in various research areas, including oncology and neurology. This technical guide provides an in-depth overview of **Go6976**, its mechanism of action, biophysical properties, and detailed experimental protocols for its use in laboratory settings.

Core Properties and Mechanism of Action

Go6976, with the CAS number 136194-77-9, is an indolocarbazole compound that functions as an ATP-competitive inhibitor of protein kinases.^{[1][2]} It exhibits high selectivity for the calcium-dependent isoforms of PKC, namely PKC α and PKC β 1.^[3] The inhibitory action of **Go6976** is attributed to its competition with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates.^[2]

While renowned for its potent PKC inhibition, **Go6976** also demonstrates inhibitory activity against other kinases, including Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinases A and B (TrkA and TrkB).^{[3][4][5]} This broader kinase profile should be considered when designing and interpreting experiments.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	136194-77-9	[3]
Molecular Formula	C24H18N4O	[3]
Molecular Weight	378.43 g/mol	[3]
Purity	≥95% (HPLC)	[3]
Solubility	Soluble in DMSO (to 10 mM)	[5]
Storage	Store at -20°C	[3]

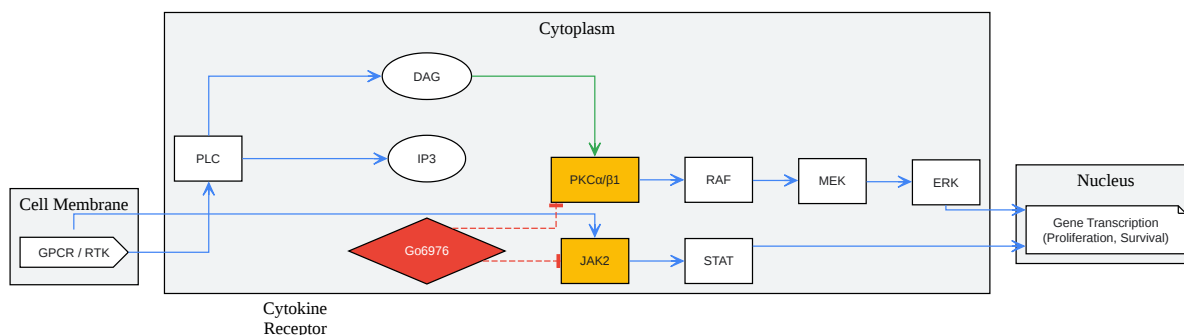
Kinase Inhibition Profile

The inhibitory activity of **Go6976** has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values highlighting its potency and selectivity.

Target Kinase	IC50 Value (nM)	Reference
PKC (total rat brain)	7.9	[3][4]
PKCα	2.3	[3][4]
PKCβ1	6.2	[3][4]
PKCδ	> 3000	[3]
PKCε	> 3000	[3]
PKCζ	> 3000	[3]
JAK2	130	[3]
FLT3	0.7	
TrkA	5	[3]
TrkB	30	[3]

Signaling Pathway Interactions

Go6976's inhibitory action on key kinases allows it to modulate several critical cellular signaling pathways. Its primary effect is on the PKC signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting conventional PKCs, **Go6976** can influence downstream pathways such as the MAPK/ERK pathway. Furthermore, its inhibition of JAK2 and FLT3 implicates it in the regulation of the JAK/STAT signaling pathway, which is vital for immune responses and hematopoiesis.[4] **Go6976** has also been shown to abrogate S and G2 phase cell cycle arrest, suggesting an interaction with cell cycle checkpoint controls.[6]



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Caption: Go6976 inhibits key signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Go6976**.

In Vitro PKC Kinase Assay

This protocol is adapted from a general procedure for measuring PKC activity.[3]

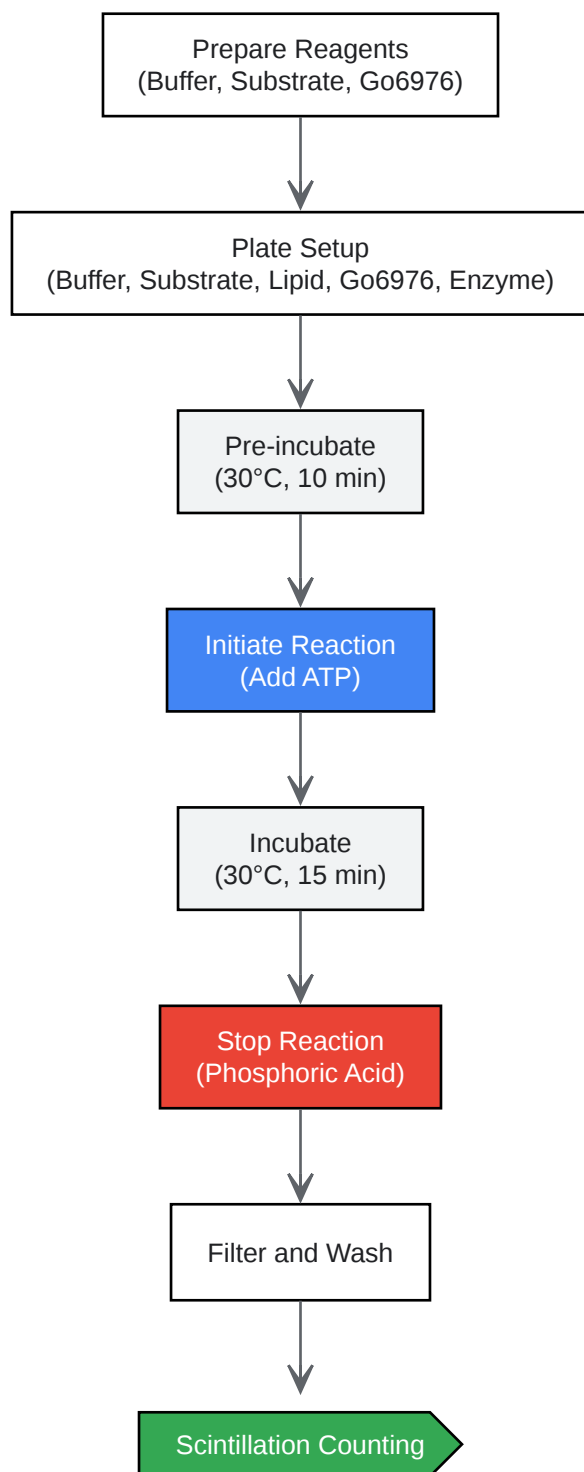
1. Reagents:

- Assay Buffer (2x): 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 2.5 mM EGTA, 2.64 mM CaCl₂, 2 mM DTT.
- Substrate Mix: 2 µg/µL Histone H1 in Assay Buffer.
- Lipid Activator: 1 µg/µL Phosphatidylserine and 0.2 µg/µL Diolein in Assay Buffer.
- Enzyme: Purified, active PKCα or PKCβ1.
- ATP: [γ-³²P]ATP (10 µCi/µL) and 10 mM cold ATP.
- **Go6976** Stock: 10 mM in DMSO.
- Stop Solution: 8.5% Phosphoric Acid.

2. Procedure:

- Prepare serial dilutions of **Go6976** in Assay Buffer.
- In a 96-well plate, add in the following order:
 - 10 µL of Assay Buffer (1x)
 - 10 µL of Substrate Mix
 - 10 µL of Lipid Activator
 - 10 µL of diluted **Go6976** or vehicle (DMSO)
 - 10 µL of PKC enzyme solution
- Pre-incubate the plate at 30°C for 10 minutes.
- Initiate the reaction by adding 10 µL of ATP mix (final concentration 10 µM).
- Incubate at 30°C for 15 minutes.
- Stop the reaction by adding 50 µL of Stop Solution.

- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate three times with 0.75% phosphoric acid.
- Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.



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Caption: Workflow for the in vitro PKC kinase assay.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of **Go6976** on the cell cycle of a chosen cell line.

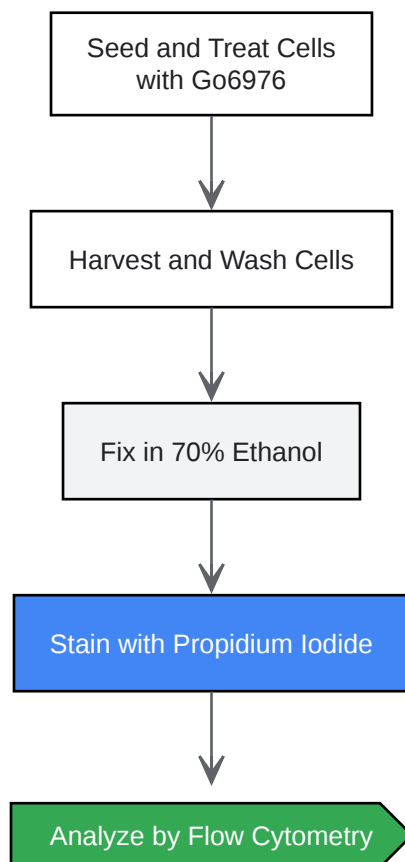
1. Reagents:

- Complete cell culture medium.
- **Go6976** stock solution (10 mM in DMSO).
- Phosphate-Buffered Saline (PBS).
- 70% Ethanol (ice-cold).
- Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

2. Procedure:

- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat cells with various concentrations of **Go6976** or vehicle (DMSO) for the desired time period (e.g., 24, 48 hours).
- Harvest cells by trypsinization and collect them by centrifugation.
- Wash the cell pellet once with PBS.
- Resuspend the cell pellet in 500 µL of PBS.
- While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells and discard the ethanol.
- Wash the cell pellet once with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.

- Analyze the cell cycle distribution using a flow cytometer.



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Caption: Workflow for cell cycle analysis.

Safety and Handling

Go6976 is intended for research use only. Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide provides a comprehensive overview of **Go6976** for research and drug development professionals. The provided data and protocols are intended to facilitate the effective use of this potent kinase inhibitor in a laboratory setting.

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- To cite this document: BenchChem. [Go6976 (CAS Number 136194-77-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671985#go6976-cas-number-136194-77-9]

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